molecular formula C11H13NO B2763870 1,2,3-trimethyl-1H-indol-5-ol CAS No. 858193-54-1

1,2,3-trimethyl-1H-indol-5-ol

Cat. No.: B2763870
CAS No.: 858193-54-1
M. Wt: 175.231
InChI Key: VXAIEZQYMTYPDN-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1H-indol-5-ol: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound is characterized by the presence of three methyl groups attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-trimethyl-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound would involve the use of appropriate methylated precursors and controlled reaction conditions to ensure the correct substitution pattern on the indole ring.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethyl-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Properties

IUPAC Name

1,2,3-trimethylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-5-4-9(13)6-10(7)11/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIEZQYMTYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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